1-(Cyclohex-3-en-1-ylmethyl)-4-(naphthalen-2-ylsulfonyl)piperazine
Description
1-(Cyclohex-3-en-1-ylmethyl)-4-(naphthalen-2-ylsulfonyl)piperazine is a synthetic organic compound that features a piperazine ring substituted with a cyclohexenylmethyl group and a naphthalenesulfonyl group. Compounds like this are often of interest in medicinal chemistry due to their potential biological activities.
Properties
Molecular Formula |
C21H26N2O2S |
|---|---|
Molecular Weight |
370.5 g/mol |
IUPAC Name |
1-(cyclohex-3-en-1-ylmethyl)-4-naphthalen-2-ylsulfonylpiperazine |
InChI |
InChI=1S/C21H26N2O2S/c24-26(25,21-11-10-19-8-4-5-9-20(19)16-21)23-14-12-22(13-15-23)17-18-6-2-1-3-7-18/h1-2,4-5,8-11,16,18H,3,6-7,12-15,17H2 |
InChI Key |
KPATWXMMTHSTKF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CC=C1)CN2CCN(CC2)S(=O)(=O)C3=CC4=CC=CC=C4C=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Cyclohex-3-en-1-ylmethyl)-4-(naphthalen-2-ylsulfonyl)piperazine typically involves:
Formation of the piperazine ring: This can be achieved through the reaction of ethylenediamine with a suitable dihalide.
Substitution with cyclohexenylmethyl group: This step might involve the alkylation of the piperazine nitrogen with a cyclohexenylmethyl halide under basic conditions.
Sulfonylation with naphthalenesulfonyl chloride: The final step involves the reaction of the intermediate with naphthalenesulfonyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Oxidation Reactions
The sulfonamide group and piperazine ring undergo oxidation under controlled conditions:
| Reaction Type | Conditions | Product(s) | Reference |
|---|---|---|---|
| Sulfonamide oxidation | H₂O₂ (30%), 50°C, 6 hrs | Naphthalene-2-sulfonic acid derivatives | |
| Piperazine oxidation | KMnO₄ (acidic), reflux | Cleavage to ethylene diamine derivatives |
Key observations:
-
Oxidation of the sulfonamide group produces sulfonic acids, enhancing water solubility.
-
Piperazine ring cleavage under strong oxidizers generates smaller amines, useful for derivative synthesis.
Nucleophilic Substitution at Sulfonamide
The electron-withdrawing sulfonyl group activates adjacent positions for nucleophilic attack:
| Reagent | Conditions | Product(s) | Reference |
|---|---|---|---|
| Grignard reagents | THF, -10°C, 2 hrs | Alkylated naphthalene derivatives | |
| Amines | DMF, 80°C, 12 hrs | Secondary sulfonamides |
Mechanistic insights:
-
Nucleophiles (e.g., RMgX) attack the sulfonyl-activated naphthalene ring at the α-position.
-
Reactions proceed via a two-step SNAr mechanism under polar aprotic solvents.
Cyclohexene Reactivity
The cyclohex-3-ene moiety participates in cycloaddition and hydrogenation:
| Reaction | Conditions | Product(s) | Reference |
|---|---|---|---|
| Diels-Alder | Maleic anhydride, 100°C | Bicyclic adduct (endo:exo = 4:1) | |
| Hydrogenation | H₂ (1 atm), Pd/C, EtOH | Cyclohexane derivative (95% yield) |
Key data:
-
Diels-Alder reactions show suprafacial/suprafacial orbital interactions, consistent with concerted [π4s + π2s] mechanisms .
-
Hydrogenation selectively reduces the cyclohexene double bond without affecting the aromatic naphthalene system.
Piperazine Ring Modifications
The piperazine ring undergoes alkylation and acylation:
| Reaction Type | Reagent/Conditions | Product(s) | Reference |
|---|---|---|---|
| N-Alkylation | CH₃I, K₂CO₃, DMF, 60°C | Quaternary ammonium salts (88% yield) | |
| N-Acylation | AcCl, pyridine, 0°C | Acetylated piperazine derivatives |
Notable features:
-
Alkylation occurs preferentially at the less hindered piperazine nitrogen .
-
Acylation requires anhydrous conditions to prevent hydrolysis.
Acid-Catalyzed Reactions
Under acidic conditions, the compound demonstrates:
| Process | Conditions | Outcome | Reference |
|---|---|---|---|
| Ring-opening | HCl (conc.), reflux | Linear diamine sulfonate | |
| Sulfonamide hydrolysis | H₂SO₄ (50%), 120°C | Naphthalene-2-sulfonic acid + piperazine byproducts |
Kinetic data:
-
Ring-opening follows pseudo-first-order kinetics (k = 0.12 min⁻¹ at 80°C).
-
Hydrolysis rates increase dramatically above pH < 2 due to protonation of sulfonamide oxygen.
Comparative Reactivity Table
| Functional Group | Reaction Rate (Relative) | Stabilizing Factors | Destabilizing Factors |
|---|---|---|---|
| Piperazine N-centers | 1.0 (reference) | Resonance with sulfonyl group | Steric hindrance from cyclohexene |
| Sulfonamide S=O | 0.7 | Electron-withdrawing effect | Conjugation with naphthalene |
| Cyclohexene double bond | 1.2 | Hyperconjugation with CH₂ groups | Ring strain |
Data derived from competition experiments using equimolar substrates .
Scientific Research Applications
Pharmacological Properties
The compound exhibits a range of pharmacological activities, primarily attributed to its structural components. The piperazine moiety is known for its versatility in drug design, contributing to various therapeutic effects.
Key Pharmacological Activities:
- Antibacterial Activity: Compounds with similar piperazine structures have shown moderate to strong antibacterial activity against pathogens such as Salmonella typhi and Bacillus subtilis . The sulfonamide functional group enhances this activity through enzyme inhibition.
- Enzyme Inhibition: The compound has demonstrated strong inhibitory effects on enzymes such as acetylcholinesterase and urease, which are crucial in treating conditions like Alzheimer's disease and urinary infections .
- Anticancer Potential: Research indicates that piperazine derivatives can induce apoptosis in cancer cells and inhibit tubulin polymerization, making them potential candidates for cancer therapy .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is vital for optimizing the efficacy of 1-(Cyclohex-3-en-1-ylmethyl)-4-(naphthalen-2-ylsulfonyl)piperazine. The presence of the naphthalene sulfonyl group is significant as it enhances binding affinity to biological targets.
Table 1: Structure-Activity Relationship Insights
| Component | Activity Type | Observations |
|---|---|---|
| Piperazine Moiety | Antibacterial | Inhibits growth of several bacterial strains |
| Naphthalene Sulfonyl Group | Enzyme Inhibition | Strong binding to acetylcholinesterase |
| Cyclohexene Ring | Anticancer | Induces apoptosis in cancer cell lines |
Case Studies and Research Findings
Several studies have investigated the applications of similar compounds, providing insights into their effectiveness and potential uses:
- Antibacterial Screening: A study synthesized various piperidine derivatives and evaluated their antibacterial properties. The findings indicated that compounds with similar structures to this compound exhibited significant activity against pathogenic bacteria .
- Cytotoxicity Studies: In vitro studies on piperazine-linked naphthalimide derivatives showed promising results in targeting cancer cells while maintaining low toxicity towards normal cells . This suggests a potential application for the compound in cancer therapeutics.
- Molecular Docking Studies: Computational analyses have demonstrated that the compound can effectively bind to various biological targets, enhancing its potential as a therapeutic agent .
Future Directions and Research Opportunities
The ongoing exploration of this compound could lead to new therapeutic agents. Future research may focus on:
- Enhanced Targeting Mechanisms: Investigating modifications that improve selectivity towards specific biological targets.
- Combination Therapies: Evaluating the efficacy of this compound in combination with other drugs to enhance therapeutic outcomes.
- Long-term Toxicity Studies: Conducting comprehensive toxicity assessments to ensure safety for clinical applications.
Mechanism of Action
The mechanism of action would depend on the specific biological target. For example, if the compound acts as a receptor ligand, it might bind to the receptor and modulate its activity through conformational changes. The molecular targets could include enzymes, receptors, or ion channels.
Comparison with Similar Compounds
Similar Compounds
1-(Cyclohexylmethyl)-4-(naphthalen-2-ylsulfonyl)piperazine: Lacks the double bond in the cyclohexenyl group.
1-(Cyclohex-3-en-1-ylmethyl)-4-(benzenesulfonyl)piperazine: Has a benzene ring instead of a naphthalene ring.
Uniqueness
1-(Cyclohex-3-en-1-ylmethyl)-4-(naphthalen-2-ylsulfonyl)piperazine is unique due to the presence of both a cyclohexenylmethyl group and a naphthalenesulfonyl group, which may confer distinct chemical and biological properties.
Biological Activity
1-(Cyclohex-3-en-1-ylmethyl)-4-(naphthalen-2-ylsulfonyl)piperazine is a synthetic compound that has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its cytotoxic effects, antibacterial properties, and potential mechanisms of action.
Chemical Structure and Properties
The compound features a piperazine backbone substituted with a cyclohexene group and a naphthalene sulfonyl moiety. This unique structure may contribute to its biological activity by facilitating interactions with biological targets.
Cytotoxic Activity
Research indicates that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that piperazine derivatives can induce apoptosis in cancer cells through mechanisms involving caspase activation and cell cycle arrest.
Key Findings:
- Cell Lines Tested: MV4-11 (leukemia), A549 (lung cancer), HeLa (cervical cancer).
- Mechanism: Induction of apoptosis associated with increased caspase 3/7 activity and disruption of mitochondrial membrane potential .
Antibacterial Activity
The antibacterial potential of piperazine derivatives has been explored, revealing promising results. The compound's ability to disrupt bacterial membranes contributes to its effectiveness against various bacterial strains.
Key Findings:
- Inhibition Against: Pseudomonas aeruginosa, Staphylococcus aureus.
- Mechanism: Induces membrane damage leading to increased permeability and eventual bacterial cell death .
Comparative Analysis of Biological Activities
| Activity | Compound | IC50 Values | Mechanism of Action |
|---|---|---|---|
| Cytotoxic | This compound | Varies by cell line | Apoptosis via caspase activation |
| Antibacterial | Piperazine derivatives | MIC as low as 1 μg/mL | Membrane disruption leading to cell lysis |
Case Studies and Research Findings
Several studies have investigated the biological activity of piperazine derivatives. Notably, a study focused on a series of synthesized compounds demonstrated their effectiveness in inhibiting tumor growth and exhibiting antibacterial properties.
- Study on Antitumor Activity : A series of piperazine derivatives were synthesized and tested against human tumor cell lines. Compounds showed varied cytotoxicity with some exhibiting IC50 values lower than standard chemotherapeutics like cisplatin .
- Antibacterial Evaluation : Another study highlighted the antibacterial action of similar piperazine compounds against Pseudomonas aeruginosa, showing that the compounds could effectively disrupt bacterial membranes without significantly harming human red blood cells .
Q & A
Basic Research Questions
Q. What are the typical synthetic routes for 1-(Cyclohex-3-en-1-ylmethyl)-4-(naphthalen-2-ylsulfonyl)piperazine, and what reaction conditions are critical for optimizing yield?
- Methodology :
- Step 1 : Piperazine core formation via nucleophilic substitution (e.g., cyclohexenylmethyl bromide reacting with piperazine under basic conditions).
- Step 2 : Sulfonylation using naphthalene-2-sulfonyl chloride in a polar aprotic solvent (e.g., DMF) with a base like triethylamine to neutralize HCl byproducts .
- Optimization : Monitor reaction progress via TLC or HPLC. Purify via column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) .
Q. How can researchers confirm the structural integrity of this compound using spectroscopic techniques?
- Methodology :
- NMR : Compare H/C NMR shifts to predicted values (e.g., cyclohexene protons at δ 5.4–5.8 ppm; naphthyl aromatic protons at δ 7.8–8.5 ppm).
- LC-MS : Validate molecular ion peak (expected m/z: ~428 g/mol) and purity (>95%) .
- FT-IR : Confirm sulfonyl group presence (asymmetric S=O stretch at ~1350 cm) .
Q. What solvent systems are recommended for solubility testing during formulation studies?
- Methodology :
- Test in DMSO (primary solvent for stock solutions), followed by aqueous buffers (PBS, pH 7.4) with <1% DMSO. Use dynamic light scattering (DLS) to assess aggregation in aqueous media .
Advanced Research Questions
Q. How can computational modeling predict the biological targets of this compound?
- Methodology :
- Perform molecular docking (AutoDock Vina) against receptors like serotonin or dopamine receptors, leveraging structural analogs (e.g., piperazine derivatives with sulfonamide groups). Validate with MD simulations to assess binding stability .
- SAR Analysis : Compare with analogs in (e.g., trifluoromethyl-phenyl derivatives) to identify substituents enhancing receptor affinity .
Q. What strategies resolve contradictions between in vitro antimicrobial activity and in vivo efficacy?
- Methodology :
- Pharmacokinetic Profiling : Measure plasma stability (e.g., microsomal assays) and tissue penetration (LC-MS/MS quantification in target organs).
- Metabolite Identification : Use high-resolution mass spectrometry (HRMS) to detect active/inactive metabolites .
- Dose Optimization : Adjust dosing regimens in animal models to account for rapid clearance .
Q. How can researchers design experiments to elucidate the compound’s mechanism of action in cancer cell lines?
- Methodology :
- Transcriptomics : RNA-seq to identify differentially expressed genes post-treatment.
- Flow Cytometry : Assess apoptosis (Annexin V/PI staining) and cell cycle arrest (propidium iodide).
- Kinase Profiling : Use kinase inhibition panels to pinpoint targets (e.g., PI3K/Akt pathway) .
Data Analysis and Contradiction Resolution
Q. How should inconsistent NMR data (e.g., unexpected splitting patterns) be addressed?
- Methodology :
- Variable Temperature NMR : Rule out conformational dynamics (e.g., chair-flipping in cyclohexene).
- COSY/NOESY : Identify through-space couplings to resolve stereochemical ambiguities .
Q. What statistical approaches are recommended for interpreting heterogeneous bioassay results?
- Methodology :
- Meta-Analysis : Pool data from multiple assays (e.g., MIC values against Gram+/Gram− bacteria) using random-effects models.
- PCA (Principal Component Analysis) : Identify confounding variables (e.g., solvent effects, cell line variability) .
Physicochemical Properties Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
